molecular formula C11H10BrFO B8580258 3-fluoro-6-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one

3-fluoro-6-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one

Cat. No. B8580258
M. Wt: 257.10 g/mol
InChI Key: CXBVGDAYGBINMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-6-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one is a useful research compound. Its molecular formula is C11H10BrFO and its molecular weight is 257.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-6-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-6-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-fluoro-6-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one

Molecular Formula

C11H10BrFO

Molecular Weight

257.10 g/mol

IUPAC Name

6-bromo-3-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C11H10BrFO/c12-10-3-1-2-7-4-5-8(13)6-9(7)11(10)14/h4-6,10H,1-3H2

InChI Key

CXBVGDAYGBINMN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C2=C(C1)C=CC(=C2)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 8-fluoro-1-benzosuberone (20.00 g, 112.2 mmol) in glacial acetic acid (125 ml) was added bromine (5.8 ml, 112.6 mmol) dropwise. Once the addition was complete, the solution was poured into water (400 ml) and extracted with EtOAc (500 ml). The extract was separated and washed with water (500 ml). The organic layer was dried over MgSO4, filtered and evaporated to yield 100% (28.9 g) of the desired product as a viscous oil: 1H-NMR (CDCl3) δ 2.00 (2H, m), 2.33 (2H, m), 2.84 (1H, m), 3.00 (1H, m), 4.83 (1H, m), 7.13 (2H, m), 7.29 (1H, dd).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

68.9 g of bromine are added dropwise to a solution of 73.1 g of 3-fluoro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one in 700 ml of ether under ice-cooling during 1 hour. After the mixture is stirred for 1 hour, the reaction mixture is poured into water and the mixture is extracted with ether. The ether layer is washed, dried and evaporated to remove the solvent to obtain 106.8 g of 3-fluoro-6-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one as an oil.
Quantity
68.9 g
Type
reactant
Reaction Step One
Quantity
73.1 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.